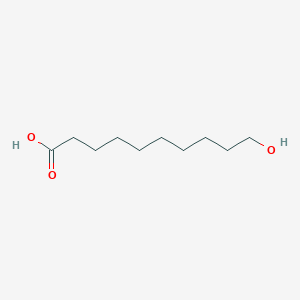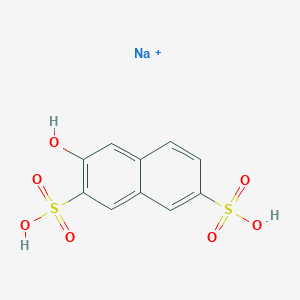
D-ホモシステイン
概要
説明
D-Homocysteine is a sulfur-containing amino acid that is structurally similar to cysteine but with an additional methylene bridge. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. D-Homocysteine is an intermediate in the metabolism of methionine and cysteine and plays a crucial role in various biochemical pathways, including the methylation cycle and transsulfuration pathway.
科学的研究の応用
D-Homocysteine has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: D-Homocysteine is studied for its role in cellular metabolism and its impact on cellular health.
Medicine: Elevated levels of homocysteine are associated with cardiovascular diseases, making it a biomarker for such conditions. Research is ongoing to understand its role in disease mechanisms.
Industry: D-Homocysteine is used in the production of pharmaceuticals and as a nutritional supplement in animal feed.
作用機序
Target of Action
D-Homocysteine, a non-proteinogenic amino acid, is a metabolic intermediate produced by the demethylation of methionine (Met) in the body . It plays a crucial role in regulating methionine availability, protein homeostasis, and DNA-methylation . Its primary targets include enzymes involved in its metabolism, such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase .
Mode of Action
D-Homocysteine interacts with its targets through two major metabolic pathways: remethylation and transsulfuration . In the remethylation pathway, homocysteine is converted back to methionine, while in the transsulfuration pathway, it is converted to cysteine . Both these pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the Met synthesis cycle .
Biochemical Pathways
The biochemical pathways affected by D-Homocysteine are crucial for maintaining overall human health . These pathways include the folate-dependent or -independent remethylation cycles, and transsulfuration reactions . The entire metabolic pathway is governed by various endogenous and exogenous factors including the genetic composition and the diet intake of an organism .
Pharmacokinetics
It is known that the circulating levels of homocysteine can be increased by defects in enzymes of the metabolism of met, deficiencies of vitamins b6, b12 and folate, or by feeding met enriched diets . Certain medications, such as lipid-lowering and anti-Parkinsonian drugs, are also known to elevate homocysteine levels .
Result of Action
Impaired homocysteine metabolism leading to elevated concentrations of homocysteine in the blood plasma (hyperhomocysteinemia) is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, systemic inflammation and increased risks of various diseases . These include eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes, among others .
Action Environment
The action of D-Homocysteine is influenced by various environmental factors. For instance, increased intake of methionine, certain medications, disease state, pregnancy, and lactation are known to contribute to variations in homocysteine levels . Moreover, altered cellular export mechanisms have also been known to increase homocysteine levels . Therefore, the environment plays a significant role in influencing the action, efficacy, and stability of D-Homocysteine.
生化学分析
Biochemical Properties
D-Homocysteine interacts with various enzymes, proteins, and other biomolecules. Its metabolism is regulated by two key pathways: remethylation back to methionine and transsulfuration to cysteine . These processes involve several enzymes and cofactors, including cystathionine-beta-synthase, which requires pyridoxal phosphate (vitamin B6) as a cofactor .
Cellular Effects
D-Homocysteine influences various cellular processes. The mechanisms underlying the neurotoxicity of D-Homocysteine include oxidative stress, DNA damage, protein thiolation or protein homocysteinylation, triggering apoptosis, and excitotoxicity .
Molecular Mechanism
At the molecular level, D-Homocysteine exerts its effects through various mechanisms. It is involved in the production of the gasotransmitter hydrogen sulfide (H2S), which may mediate D-Homocysteine-induced neurotoxicity . Additionally, D-Homocysteine can induce oxidative stress, DNA damage, and trigger apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Homocysteine can change over time. For instance, the stability of plasma D-Homocysteine can be affected by temperature, requiring immediate sample centrifugation and plasma separation from blood cells, sample cooling, or the use of special collection tubes .
Dosage Effects in Animal Models
In animal models, the effects of D-Homocysteine can vary with different dosages. Studies have shown that diets low in vitamin B12, vitamin B6, or folate and rich in methionine are effective in increasing D-Homocysteine levels .
Metabolic Pathways
D-Homocysteine is involved in several metabolic pathways. It is a component of one-carbon metabolism, which is involved in the provision of methyl groups for biological methylation reactions . The concentration of D-Homocysteine is regulated by remethylation back to methionine or transsulfuration to cysteine .
Transport and Distribution
D-Homocysteine is transported and distributed within cells and tissues. Studies have shown that D-Homocysteine can be transported by various amino acid transporter mechanisms .
Subcellular Localization
It is known that D-Homocysteine is produced during the metabolism of methionine in cells of the body .
準備方法
Synthetic Routes and Reaction Conditions: D-Homocysteine can be synthesized through several methods. One common approach involves the reduction of homocystine, which is the disulfide form of homocysteine. This reduction can be achieved using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine under mild conditions. Another method involves the enzymatic conversion of methionine to homocysteine using methionine γ-lyase.
Industrial Production Methods: In industrial settings, D-Homocysteine is often produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce homocysteine. The fermentation broth is then processed to isolate and purify D-Homocysteine. This method is advantageous due to its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: D-Homocysteine undergoes various chemical reactions, including:
Oxidation: D-Homocysteine can be oxidized to form homocystine, a disulfide-linked dimer.
Reduction: Homocystine can be reduced back to D-Homocysteine using reducing agents.
Substitution: D-Homocysteine can participate in nucleophilic substitution reactions, where the thiol group (-SH) is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize D-Homocysteine to homocystine.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Homocystine
Reduction: D-Homocysteine
Substitution: Various substituted homocysteine derivatives, depending on the reagents used.
類似化合物との比較
Cysteine: Structurally similar but lacks the additional methylene bridge.
Methionine: A precursor to homocysteine in the methylation cycle.
Homocystine: The oxidized dimer form of homocysteine.
Uniqueness: D-Homocysteine is unique due to its role as an intermediate in both the methylation cycle and transsulfuration pathway. Its ability to undergo various chemical reactions and its involvement in critical biochemical processes make it a compound of significant interest in research and industry.
特性
IUPAC Name |
(2R)-2-amino-4-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209020 | |
| Record name | D-Homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-14-1 | |
| Record name | D-Homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocysteine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOCYSTEINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X729OQK9H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)

